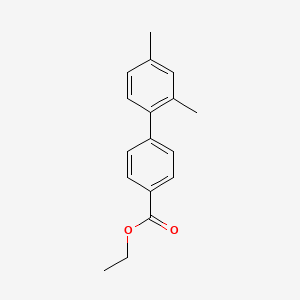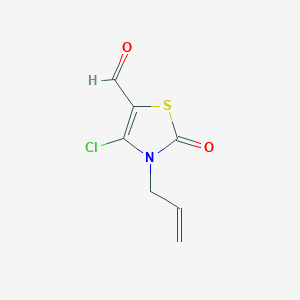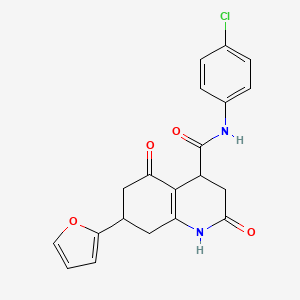
6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine is a chemical compound with the molecular formula C9H12Br2ClN3 and a molecular weight of 357.4727 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro, dibromopropyl, and dimethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine typically involves the reaction of 6-chloro-2-methyl-4-pyrimidinamine with 2,3-dibromopropyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and purification steps to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and bromine) on the pyrimidine ring.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while oxidation can lead to the formation of an oxidized pyrimidine compound.
Applications De Recherche Scientifique
6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-5-(2,3-dibromopropyl)-2-methyl-4-pyrimidinamine: This compound is structurally similar but lacks the N-dimethyl substitution.
N-benzyl-6-chloro-5-(2,3-dibromopropyl)-2-methylpyrimidin-4-amine: This compound has a benzyl group instead of the N-dimethyl group.
Uniqueness
6-Chloro-5-(2,3-dibromopropyl)-N,2-dimethyl-4-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and dibromopropyl groups on the pyrimidine ring makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
85826-39-7 |
|---|---|
Formule moléculaire |
C9H12Br2ClN3 |
Poids moléculaire |
357.47 g/mol |
Nom IUPAC |
6-chloro-5-(2,3-dibromopropyl)-N,2-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C9H12Br2ClN3/c1-5-14-8(12)7(3-6(11)4-10)9(13-2)15-5/h6H,3-4H2,1-2H3,(H,13,14,15) |
Clé InChI |
WNYQCYJYKZEAKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C(=N1)Cl)CC(CBr)Br)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]-](/img/structure/B12123105.png)

![Imidazo[1,2-a]pyridin-2-ylmethanethiol](/img/structure/B12123111.png)

![1-(4-iodobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12123120.png)


![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-thienylmethyl)amine](/img/structure/B12123137.png)
![1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B12123139.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123147.png)

![Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl-](/img/structure/B12123167.png)
![5-Hexyl-4-methylindolo[2,3-b]quinoxaline](/img/structure/B12123182.png)
![1-[2-(3,4-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12123183.png)
